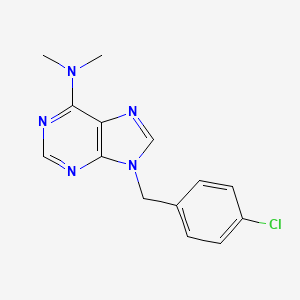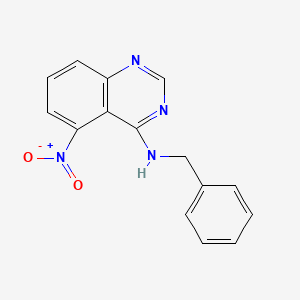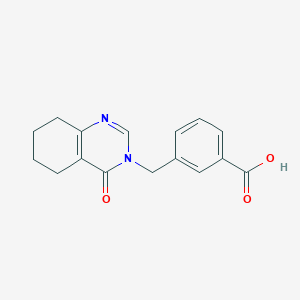
3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core linked to a benzoic acid moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzoic Acid Moiety: This step may involve the alkylation of the quinazolinone core with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a tetrahydroquinazoline derivative.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce tetrahydroquinazoline compounds.
Applications De Recherche Scientifique
3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its therapeutic potential in treating diseases such as cancer, inflammation, or infections.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone or 6,7-dimethoxy-4(3H)-quinazolinone.
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid or 3,4-dimethoxybenzoic acid.
Uniqueness
The uniqueness of 3-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid lies in its specific combination of the quinazolinone core and benzoic acid moiety, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-[(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-6-1-2-7-14(13)17-10-18(15)9-11-4-3-5-12(8-11)16(20)21/h3-5,8,10H,1-2,6-7,9H2,(H,20,21) |
Clé InChI |
YTHLXTZUOBCABM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


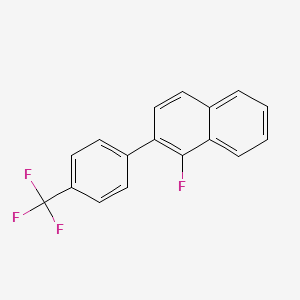
![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
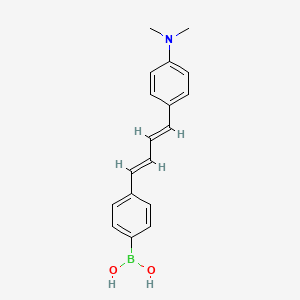
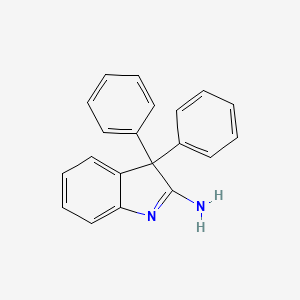

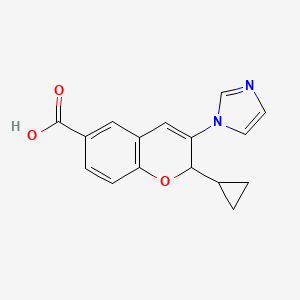

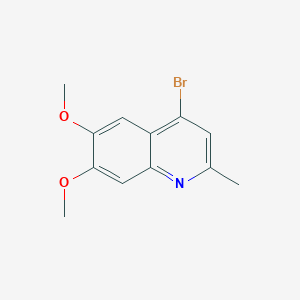


![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
